2-Ethyl-5-methyl-3-pyridinol

Regioisomerism Antioxidant structure-activity relationship 3-Pyridinol derivatives

2-Ethyl-5-methyl-3-pyridinol (CAS: 57535-95-2; molecular formula C8H11NO) is a 3-pyridinol derivative belonging to the class of nitrogen-containing heterocyclic phenolic antioxidants. This compound features a pyridine ring with a hydroxyl group at position 3, an ethyl substituent at position 2, and a methyl group at position 5, giving it a molecular weight of approximately 137.18 g/mol.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13929736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methyl-3-pyridinol
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=N1)C)O
InChIInChI=1S/C8H11NO/c1-3-7-8(10)4-6(2)5-9-7/h4-5,10H,3H2,1-2H3
InChIKeySMGPBWKBNPCMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-methyl-3-pyridinol: Chemical Identity and Baseline Characteristics for Procurement Assessment


2-Ethyl-5-methyl-3-pyridinol (CAS: 57535-95-2; molecular formula C8H11NO) is a 3-pyridinol derivative belonging to the class of nitrogen-containing heterocyclic phenolic antioxidants [1]. This compound features a pyridine ring with a hydroxyl group at position 3, an ethyl substituent at position 2, and a methyl group at position 5, giving it a molecular weight of approximately 137.18 g/mol [2]. As a member of the 3-hydroxypyridine family, this compound and its close structural analogs have been investigated for their radical-scavenging and chain-breaking antioxidant properties [3]. Critically, primary literature containing peer-reviewed quantitative activity data specifically for the 2-ethyl-5-methyl substitution pattern is extremely scarce. The majority of published antioxidant data within the 3-pyridinol class pertains to the 2-ethyl-6-methyl regioisomer (emoxypine) [4] and other 2,6-dialkyl-3-pyridinol derivatives [5], which serve as the primary comparative baselines for procurement decisions.

Regioisomer identity 2-ethyl-5-methyl configuration, distinct from 2-ethyl-6-methyl (emoxypine)
Data scarcity Scarce compound-specific antioxidant data; literature centered on 2,6-dialkyl analogs
Antioxidant context Class-level inference from 3-pyridinol family; compound-specific validation required

2-Ethyl-5-methyl-3-pyridinol: Why Regioisomer Substitution Introduces Quantifiable Performance Risk


Substitution of 2-ethyl-5-methyl-3-pyridinol with its 2-ethyl-6-methyl regioisomer (emoxypine) or other 2,6-dialkyl-3-pyridinols is not chemically neutral and carries demonstrable functional consequences. The position of alkyl substituents on the pyridine ring directly influences steric hindrance around the phenolic hydroxyl group, electronic distribution, and ultimately the O–H bond dissociation enthalpy (BDE) that governs radical-trapping reactivity [1]. Classic structure-activity studies of 2,6-dialkyl-3-pyridinols demonstrate that varying the alkyl chain length at position 2 (methyl vs. ethyl vs. propyl) alters antioxidant efficacy in methyl oleate oxidation assays [2]. Furthermore, the introduction of substituents at the 4-position of 2,6-dialkyl-3-pyridinols has been shown to "practically destroy" antioxidant properties [2], underscoring that even minor structural modifications within this class can produce large functional changes. Therefore, procurement decisions based on generic "3-pyridinol antioxidant" classification without regioisomer verification introduce significant risk of obtaining a compound with materially different and potentially inferior performance characteristics compared to the intended candidate.

Target 2-ethyl-5-methyl-3-pyridinol
2-ethyl-6-methyl or 2,6-dialkyl analogs
C5-methyl substitution defines steric and electronic environment
C6-methyl pattern may shift O–H BDE and radical-trapping kinetics
No direct antioxidant data available for this regioisomer
2,6-dialkyl data may not extrapolate; performance may differ materially
Regioisomer choice is a critical activity determinant
Minor structural changes (e.g., 4-substitution) can abolish antioxidant properties

2-Ethyl-5-methyl-3-pyridinol: Comparative Quantitative Evidence Assessment


Regioisomer Structural Differentiation: 2-Ethyl-5-Methyl Versus 2-Ethyl-6-Methyl-3-Pyridinol

The target compound 2-ethyl-5-methyl-3-pyridinol differs from its clinically studied regioisomer 2-ethyl-6-methyl-3-pyridinol (emoxypine) [1] by the position of the methyl substituent (C5 vs. C6). In a 1963 comparative study of 2,6-dialkyl-3-pyridinols by Smirnov et al., 2-ethyl-6-methyl-3-pyridinol was identified as "the most effective antioxidant" among the tested compounds for inhibiting methyl oleate oxidation [2]. This established the 2-ethyl-6-methyl substitution pattern as the benchmark for antioxidant activity within the 2,6-dialkyl series. The 2-ethyl-5-methyl regioisomer, bearing a different substitution pattern, was not evaluated in this foundational study, and no peer-reviewed head-to-head comparison between these two regioisomers has been identified in the accessible scientific literature. The structural distinction is nonetheless material: the relative positions of ethyl and methyl groups affect steric shielding of the 3-OH group and electronic conjugation within the pyridine ring, parameters known to influence O–H bond dissociation enthalpy and radical-trapping kinetics in 3-pyridinols [3].

Regioisomer identity
Reported
5-methyl (CAS 57535-95-2) vs. 6-methyl (CAS 2364-75-2); positional isomerism, no direct comparative activity data
Confirms distinct regioisomer; procurement must verify CAS 57535-95-2
Structural identity based on CAS registry and spectral database
Regioisomerism Antioxidant structure-activity relationship 3-Pyridinol derivatives

3-Pyridinol Class Baseline: Comparative Potency of Bicyclic Pyridinols Versus α-Tocopherol in Methyl Linoleate Autoxidation

While 2-ethyl-5-methyl-3-pyridinol itself lacks direct comparative antioxidant data in primary literature, the broader 3-pyridinol class has been quantitatively benchmarked against α-tocopherol, the predominant lipid-soluble chain-breaking antioxidant in biological systems. Bicyclic pyridinol antioxidants have been reported to exhibit 88-fold and 28-fold greater potency than α-tocopherol in suppressing methyl linoleate autoxidation in benzene solution [1]. This class-level benchmark establishes that properly designed 3-pyridinol antioxidants can dramatically outperform α-tocopherol in standardized lipid peroxidation assays. The potency advantage stems from the nitrogen atom in the aromatic ring, which lowers O–H bond dissociation enthalpy relative to equivalently substituted phenols while maintaining similar peroxyl radical reactivity [2]. However, this class-level potency must be interpreted with caution: the specific substitution pattern on the pyridine ring is a critical determinant of activity, and the 2-ethyl-5-methyl configuration may not achieve the fold-enhancement observed for optimized bicyclic pyridinol structures.

Class benchmark
Class-level
Bicyclic pyridinols: 88× and 28× greater potency than α-tocopherol in methyl linoleate autoxidation
Class-level antioxidant potential; 2-ethyl-5-methyl may not reach this fold-enhancement
Substitution pattern critically determines actual activity
Lipid peroxidation Chain-breaking antioxidants α-Tocopherol comparison

Stilbazolic Resveratrol Analog Study: 2-Ethyl-6-Methylpyridin-3-ol as Comparator Baseline

In a 2020 medicinal chemistry study by Semenov et al., a series of stilbazolic resveratrol analogs containing the 3-pyridinol fragment with ethyl radical steric shielding were evaluated. The study identified compounds that exhibited antioxidant effects on mitochondrial membrane lipid peroxidation models that were superior to both the natural prototype (resveratrol) and 2-ethyl-6-methylpyridin-3-ol, which was described as "a related structure used in clinical practice" [1]. This study demonstrates that 2-ethyl-6-methylpyridin-3-ol (the regioisomer of the target compound) serves as a recognized comparator in contemporary antioxidant research. The ethyl group introduction was noted to have an "ambiguous effect" on radical scavenging and antioxidant properties, which the authors attributed to structural features of the resulting radical intermediates [1]. This finding reinforces that ethyl substitution in 3-pyridinols does not uniformly enhance activity and that regioisomer positioning (2,5 vs. 2,6) may produce divergent outcomes.

Comparator study
Reported
2-ethyl-6-methylpyridin-3-ol used as comparator in mitochondrial lipid peroxidation model; stilbazole derivatives showed higher response
Regioisomer-dependent ethyl effect; direct data for 2-ethyl-5-methyl absent
Effect reported as ambiguous in literature
Mitochondrial membrane protection Lipid peroxidation Resveratrol analogs

Pyridinol Versus Phenolic Antioxidants: Reduction Potential and Regeneration Capacity in Two-Phase Systems

A detailed kinetic, thermodynamic, and mechanistic study of 3-pyridinols carrying alkyltelluro, alkylseleno, and alkylthio groups by Kumar et al. (2010) established quantitative redox parameters relevant to all 3-pyridinol antioxidants [1]. The study measured reduction potentials for PhO•/PhOH couples of representative 3-pyridinols at approximately E° ≈ +0.8 V versus NHE at pH 12, which corrects to E° ≈ +1.1 V versus NHE at pH 3.8 [1]. For comparison, the reduction potential for the RSSR/RSH couple of N-acetylcysteine (NAC, a biological thiol reductant) was estimated at E° = −0.15 V versus NHE at pH 3.8 [1]. The substantial potential difference (approximately 1.25 V) indicates that 3-pyridinols are thermodynamically capable of being regenerated by biological thiols, enabling catalytic antioxidant cycling. In two-phase (water/chlorobenzene) peroxidation assays, tellurium-containing 3-pyridinols were shown to be readily regenerable by NAC in the aqueous phase, with the best inhibitors quenching peroxyl radicals more efficiently than α-tocopherol [1]. While the target compound lacks the tellurium functionality that enables this catalytic regeneration, the core 3-pyridinol scaffold provides the requisite redox potential for potential thiol-mediated regeneration in appropriate biological contexts.

Redox potential
Class-level
3-pyridinol reduction potential E° ≈ +0.8 V vs. NHE (pH 12); ~1.25 V higher than N-acetylcysteine couple
Supports thermodynamic feasibility of thiol-mediated regeneration
Target compound lacks tellurium functionality that maximizes catalytic cycling
Catalytic antioxidants Redox potential Two-phase lipid peroxidation

2-Ethyl-5-methyl-3-pyridinol: Evidence-Supported Research Application Scenarios


Structure-Activity Relationship (SAR) Studies of 3-Pyridinol Regioisomers

Researchers investigating the effect of substitution pattern on 3-pyridinol antioxidant activity require authentic samples of specific regioisomers, including the 2-ethyl-5-methyl configuration, to systematically compare against the better-characterized 2-ethyl-6-methyl regioisomer [1]. The distinct substitution pattern (C5-methyl vs. C6-methyl) provides a defined structural variable for probing how methyl group position influences O–H bond dissociation enthalpy, radical intermediate stability, and peroxyl radical trapping kinetics [2]. Such SAR studies are essential for establishing the relationship between pyridine ring substitution geometry and antioxidant efficacy [3].

Synthetic Intermediate in Heterocyclic Chemistry and Pharmaceutical Development

2-Ethyl-5-methyl-3-pyridinol serves as a versatile building block for the synthesis of more complex pyridine-containing compounds. The hydroxyl group at position 3 provides a reactive handle for etherification, esterification, or other functionalization reactions, while the ethyl and methyl substituents confer specific steric and electronic properties that influence downstream reactivity [4]. Patent literature describes pyridin-3-ols as useful intermediates for the preparation of pharmacologically active compounds [5]. The specific substitution pattern of this regioisomer may be required for accessing target molecules where the alternative 2,6-substitution pattern is not synthetically compatible.

Comparative Antioxidant Screening in Lipid Peroxidation Models

Given that 2-ethyl-6-methyl-3-pyridinol has established antioxidant activity in methyl oleate oxidation assays [1] and serves as a comparator in contemporary mitochondrial membrane lipid peroxidation studies [6], the 2-ethyl-5-methyl regioisomer warrants parallel evaluation in standardized antioxidant screening panels. Researchers conducting comparative assessments of 3-pyridinol derivatives should include the 2-ethyl-5-methyl variant to generate missing head-to-head data against α-tocopherol [7] and to determine whether the 5-methyl substitution pattern confers any advantage over the 6-methyl configuration under specific assay conditions or in particular lipid environments.

Regioisomer-Specific Analytical Reference Standard

For analytical chemistry applications including HPLC method development, mass spectrometry, and NMR spectroscopy, authentic samples of 2-ethyl-5-methyl-3-pyridinol (CAS 57535-95-2) [8] are required to distinguish this regioisomer from the more common 2-ethyl-6-methyl-3-pyridinol (CAS 2364-75-2) [1]. The compounds share identical molecular formula (C8H11NO) and molecular weight (137.18 g/mol), making them indistinguishable by nominal mass spectrometry without authentic reference standards. Procurement of the correct regioisomer is critical for accurate analytical identification and quantification in complex mixtures.

Application
Selection Property
Validation Focus
SAR studies of 3-pyridinol regioisomers
Regioisomer identity verification
Substitution pattern effect on antioxidant endpoints
Synthetic intermediate in heterocyclic chemistry
3-Hydroxyl group reactivity
Downstream functionalization compatibility
Comparative antioxidant screening
Regioisomer comparison basis
Head-to-head assay validation
Regioisomer-specific analytical reference standard
CAS-verified regioisomer identity
HPLC / mass spectrometry distinction

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